molecular formula C18H17N3O2S2 B12142812 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide CAS No. 850243-39-9

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

Cat. No.: B12142812
CAS No.: 850243-39-9
M. Wt: 371.5 g/mol
InChI Key: QDACFDYXTCCNHQ-UHFFFAOYSA-N
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Description

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazole ring structure, which is known for its biological activity and versatility in chemical reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole ring are replaced by other nucleophiles.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide include:

These compounds share structural similarities, particularly the presence of the thiazole ring and aromatic substituents. this compound is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which can impart distinct chemical and biological properties .

Properties

CAS No.

850243-39-9

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-9-7-12(8-10-14)11-20-17(22)15-16(19)21(18(24)25-15)13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,22)

InChI Key

QDACFDYXTCCNHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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